2-(Piperazin-1-yl)pyridin-4-ylboronic acid
Description
Overview of Pyridinylboronic Acids as Synthetic Intermediates
Pyridinylboronic acids are a class of organoboron compounds that have become indispensable tools in organic synthesis. Their primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.netnih.govnih.gov This reaction's tolerance of a wide range of functional groups and its stereospecificity have made it a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures. researchgate.net
The pyridine (B92270) nucleus itself is a key structural motif in a vast number of biologically active compounds and approved drugs. researchgate.net The ability to introduce this moiety into a molecule via a boronic acid derivative provides a versatile and efficient synthetic route. Pyridinylboronic acids, including isomers like 3-pyridinylboronic acid and 4-pyridinylboronic acid, are used to prepare a wide array of compounds, from linear poly(phenylpyridyl) chains to potent enzyme and kinase inhibitors. nih.gov The reactivity of pyridinylboronic acids can be modulated by the position of the boronic acid group and the presence of other substituents on the pyridine ring. researchgate.net
Significance of Piperazine-Containing Heterocycles in Chemical Research
The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govresearchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that piperazine is a common core structure, particularly in anticancer agents. nih.gov
The significance of the piperazine moiety stems from several key properties. Its two nitrogen atoms can act as hydrogen bond acceptors and donors, which facilitates strong interactions with biological targets. nih.gov The piperazine ring can also improve the physicochemical properties of a drug candidate, such as its aqueous solubility and oral bioavailability. Furthermore, the piperazine scaffold offers a versatile platform for chemical modification at its nitrogen atoms, allowing for the fine-tuning of a molecule's pharmacological profile. researchgate.net This has led to the development of piperazine-containing drugs with a wide range of therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and antipsychotic activities.
Research Trajectories and Academic Relevance of 2-(Piperazin-1-yl)pyridin-4-ylboronic Acid
While extensive research on this compound itself is not widely published, its academic relevance can be inferred from the study of closely related analogs and the convergence of its structural components' research trends. The compound is primarily available commercially as its pinacol (B44631) ester derivative, 2-(Piperazin-1-yl)pyridine-4-boronic acid pinacol ester . This is a common strategy to protect the often-unstable boronic acid moiety, indicating that the compound is intended for use as a building block in multi-step syntheses.
The research trajectory for this compound is likely directed towards its use in medicinal chemistry for the development of novel therapeutic agents. For instance, a closely related compound, (2-(4-Methylpiperazin-1-yl)pyridin-4-yl)boronic acid (MPPB), has been investigated for its potential in treating neurological and psychiatric disorders, as well as in cancer therapy. lookchem.com The boronic acid group in MPPB is noted for its ability to form reversible covalent bonds with biological targets, a desirable feature in drug design. lookchem.com Given the structural similarity, this compound is a prime candidate for similar applications, offering a non-methylated piperazine ring for further functionalization.
The combination of the pyridine and piperazine scaffolds is a recurring theme in the development of bioactive molecules. For example, pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria. nih.gov The synthesis of such hybrids often involves the coupling of a piperazine-containing fragment with a pyridine derivative, a process where a boronic acid functional group would be highly advantageous.
Scope and Organization of Research Inquiry
This article has provided a focused overview of this compound within the context of contemporary organic synthesis. The discussion has been structured to first introduce the general importance of its key structural components—pyridinylboronic acids and piperazine-containing heterocycles. Subsequently, the specific research relevance and potential applications of the title compound have been explored, drawing on information from commercially available forms and analogous structures. The content has strictly adhered to the chemical and synthetic aspects of the molecule, without delving into clinical or pharmacological data.
Data Tables
Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)pyridine-4-boronic acid pinacol ester
| Property | Value | Source |
| CAS Number | 957198-31-1 | boronmolecular.com |
| Molecular Formula | C₁₅H₂₄BN₃O₂ | claremont.edu |
| Molecular Weight | 289.18 g/mol | claremont.edu |
| Appearance | Solid | cymitquimica.com |
| Purity | ≥95% | cymitquimica.com |
Properties
IUPAC Name |
(2-piperazin-1-ylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11,14-15H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBALFFRORMFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCNCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254345 | |
| Record name | B-[2-(1-Piperazinyl)-4-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-70-6 | |
| Record name | B-[2-(1-Piperazinyl)-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(1-Piperazinyl)-4-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperazin 1 Yl Pyridin 4 Ylboronic Acid and Its Precursors
Strategies for Boron Introduction at the Pyridine (B92270) 4-Position
The regioselective installation of a boron-containing group at the 4-position of the pyridine ring is a critical step in the synthesis of the target compound. Several established methods in organoboron chemistry can be adapted for this purpose.
Metal-Halogen Exchange and Subsequent Borylation (e.g., Lithium-Halogen, Magnesium-Halogen)
A traditional and effective method for introducing a boronic acid group onto an aromatic or heteroaromatic ring is through metal-halogen exchange followed by quenching with a boron electrophile. researchgate.netwikipedia.org This approach typically starts from a 4-halopyridine derivative.
Lithium-Halogen Exchange: The reaction of a 4-halopyridine, such as 4-bromopyridine (B75155) or 4-iodopyridine, with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) generates a highly reactive 4-pyridyllithium species. researchgate.net This intermediate is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the desired pyridin-4-ylboronic acid. The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is crucial to stabilize the organolithium intermediate. wikipedia.orglibretexts.org
Magnesium-Halogen Exchange (Grignard Reaction): Alternatively, a Grignard reagent can be prepared by reacting a 4-halopyridine with magnesium metal in an ethereal solvent. wikipedia.orgyoutube.comyoutube.com This organomagnesium intermediate can then be reacted with a trialkyl borate in a similar fashion to the organolithium route to afford the pyridinylboronic acid after workup. The Grignard method can sometimes offer better functional group tolerance compared to the often more reactive organolithium reagents. wikipedia.org
| Starting Material | Reagents | Product | Yield (%) |
| 4-Bromopyridine | 1. n-BuLi, THF, -78 °C; 2. B(OMe)₃; 3. HCl(aq) | Pyridin-4-ylboronic acid | Not specified |
| 4-Iodopyridine | 1. i-PrMgCl, THF; 2. B(OiPr)₃; 3. H₃O⁺ | Pyridin-4-ylboronic acid | Not specified |
Transition Metal-Catalyzed C-H Borylation of Pyridine Derivatives
Direct C-H activation and borylation has emerged as a powerful, atom-economical method for synthesizing aryl and heteroaryl boronic esters. psu.edu Iridium-catalyzed reactions are particularly prominent in this field. The regioselectivity of C-H borylation on a substituted pyridine ring is influenced by steric and electronic factors. For a 2-substituted pyridine, such as one bearing a piperazinyl group, the borylation could potentially occur at the C4 or C5 positions. Achieving selectivity for the C4 position often requires careful selection of the catalyst, ligand, and reaction conditions. Steric hindrance from the substituent at the 2-position can direct the borylation to the less hindered positions.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents
The Suzuki-Miyaura cross-coupling reaction is a versatile tool for carbon-carbon bond formation, and its utility extends to the formation of carbon-boron bonds. strath.ac.uknih.govresearchgate.net In this context, a 4-halopyridine derivative, such as 2-(piperazin-1-yl)-4-bromopyridine, can be coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. researchgate.netnih.gov
This reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), a phosphine (B1218219) ligand, and a base. The base, such as potassium acetate (B1210297) or potassium carbonate, is crucial for the catalytic cycle. This method offers excellent functional group tolerance and is widely used in the pharmaceutical industry. psu.edunih.gov A key precursor, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, can be synthesized from 2,5-dibromopyridine (B19318) and 1-Boc-piperazine. chemicalbook.com
| Aryl Halide | Diboron Reagent | Catalyst/Ligand | Base | Product | Yield (%) |
| 2,5-Dibromopyridine | B₂pin₂ | PdCl₂(dppf) | KOAc | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Not specified |
| 4-Bromo-2-ketothiazoles | B₂pin₂ | Cy-JohnPhos/XPhos | Not specified | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-ketothiazole | Not specified |
[4+2] Cycloaddition Approaches to Pyridinylboronic Acids
The de novo synthesis of the pyridine ring through cycloaddition reactions offers another pathway to pyridinylboronic acids. The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the six-membered pyridine ring. masterorganicchemistry.comacsgcipr.org In an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.orgresearchgate.net If the dienophile contains a boronic ester group, this functionality can be incorporated directly into the pyridine ring upon aromatization of the initial cycloadduct. While powerful, this approach requires the synthesis of suitably functionalized diene and dienophile precursors, which can be complex. acsgcipr.orgconicet.gov.ar
Installation and Derivatization of the Piperazin-1-yl Moiety at the Pyridine 2-Position
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines
Nucleophilic aromatic substitution (SNAr) is the most common and direct method for installing a piperazinyl group at the 2-position of the pyridine ring. researchgate.netyoutube.com This reaction involves the displacement of a leaving group, typically a halide (Cl, F), from an electron-deficient pyridine ring by a nucleophile, in this case, piperazine (B1678402). stackexchange.comnih.gov
The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the substitution process, particularly when the attack occurs at the C2 or C4 positions. stackexchange.com The synthesis of the target precursor would likely involve the reaction of a 2,4-dihalopyridine with piperazine. The regioselectivity of this reaction can be controlled; the halide at the 2-position is generally more activated towards nucleophilic attack than one at the 3- or 5-position. In the case of a 2,4-dihalopyridine, careful control of stoichiometry and reaction conditions can favor monosubstitution at the more reactive 2-position.
An example from the literature shows the synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate from 5-bromo-2-chloropyridine (B1630664) and tert-butyl piperazine-1-carboxylate in the presence of potassium carbonate, with the reaction proceeding in high yield. chemicalbook.com
| Pyridine Substrate | Nucleophile | Base | Solvent | Product | Yield (%) |
| 5-Bromo-2-chloropyridine | tert-Butyl piperazine-1-carboxylate | K₂CO₃ | Acetonitrile | tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 81.5 |
| Pentafluoropyridine | Piperazine | Na₂CO₃ | Acetonitrile | 1-(Perfluoropyridin-4-yl)piperazine | Not specified |
Reductive Amination Strategies for Piperazine Attachment
Reductive amination is a cornerstone method for forming C-N bonds, converting a carbonyl group into an amine. researchgate.net This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. sciencemadness.org In the context of synthesizing piperazine-substituted pyridines, this strategy would typically involve the reaction of a piperidone precursor with a pyridine derivative or, more commonly, reacting piperazine with a pyridyl aldehyde or ketone.
The choice of reducing agent is critical for the success of reductive amination, as it must selectively reduce the iminium ion in the presence of the starting carbonyl group. sciencemadness.org Several reagents are effective for this transformation.
| Reducing Agent | Characteristics & Conditions | Reference |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reagent, often used for reductive aminations with a wide range of aldehydes and ketones. It is particularly effective for reactions with secondary amines like piperazine. nih.gov | nih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | Historically a common choice, it is effective in weakly acidic media. However, its high toxicity has led to a search for alternatives. | researchgate.net |
| Pyridine-Borane Complexes (e.g., PEMB) | Amine-borane complexes, such as 5-ethyl-2-methylpyridine (B142974) borane (B79455) (PEMB), serve as effective and selective reducing agents. researchgate.net Reactions are often carried out in the presence of molecular sieves to drive the initial imine formation. sciencemadness.org | sciencemadness.orgresearchgate.net |
| Catalytic Hydrogenation (H₂/Pd/C) | This method can be used for the reductive cyclization of dioximes to form the piperazine ring itself, or for the reduction of an imine formed between a pyridine derivative and piperazine. nih.gov | nih.gov |
For instance, a synthetic route could involve the reaction of piperazine with a 4-substituted-pyridin-2-one, followed by reduction. Alternatively, a precursor like 2-chloro-3-nitropyridine (B167233) can react with piperazine via nucleophilic aromatic substitution, with the nitro group activating the ring for substitution. nih.gov
Ortho-Metallation and Functionalization Adjacent to the Piperazine Group
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing group (DG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting organometallic intermediate can then be quenched with a suitable electrophile.
In the case of a 2-(piperazin-1-yl)pyridine system, the piperazine moiety can act as the directing group. The nitrogen atoms of the piperazine can coordinate a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing deprotonation specifically to the C-3 position of the pyridine ring.
Hypothetical DoM Route:
Protection: The piperazine ring is first protected, typically with a Boc group, to prevent reaction at the N-H bond. This yields 1-Boc-4-(2-pyridyl)piperazine.
Metallation: The protected substrate is treated with a strong base (e.g., n-BuLi or s-BuLi) at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).
Borylation: The resulting ortho-lithiated species is quenched with a boron electrophile, such as triisopropyl borate (B(OiPr)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacol isopropoxyboronate).
Hydrolysis/Deprotection: Acidic workup hydrolyzes the borate ester to the boronic acid and simultaneously removes the Boc protecting group to yield the final product.
This methodology offers high regioselectivity, providing a direct route to functionalize the pyridine ring at the position adjacent to the piperazine substituent.
Convergent and Divergent Synthetic Approaches to the Target Compound
Strategy 1 (C-B formation last): A key fragment, 2-(piperazin-1-yl)-4-halopyridine, is first synthesized. This can be achieved by reacting a 2,4-dihalopyridine with one equivalent of piperazine. This intermediate then undergoes a Miyaura borylation reaction, coupling with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) under palladium catalysis to install the boronic acid ester at the 4-position. nih.gov
Strategy 2 (C-N formation last): A pyridine ring already containing the boronic acid functionality, such as 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is prepared first. This intermediate is then subjected to a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction with piperazine (or Boc-piperazine) to form the final C-N bond.
Divergent Synthesis: A divergent synthesis begins with a common core structure which is then elaborated into a library of different compounds. rsc.orgnih.govrsc.orgnih.gov This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Strategy: A common intermediate, such as 2-(Boc-piperazin-1-yl)-4-halopyridine, could be synthesized. This single precursor can then be used to generate a variety of molecules. For the target compound, it would undergo borylation. For other derivatives, it could be subjected to different cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce various substituents at the 4-position, creating a diverse set of analogues from a single starting point.
Role of Protecting Groups (e.g., Boc, Pinacol) in Synthesis and Stability
Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule.
Boc (tert-Butyloxycarbonyl) Group: Piperazine has two secondary amine nitrogens. In many synthetic sequences, it is necessary to differentiate between them. The Boc group is widely used to protect one of the piperazine nitrogens. nih.gov
Function: By converting one N-H group to a carbamate, the Boc group prevents it from acting as a nucleophile or base in subsequent steps, such as alkylations or coupling reactions. This allows for selective functionalization of the unprotected nitrogen.
Application: In the synthesis of the title compound, Boc-piperazine is often used in the initial coupling step with the pyridine ring. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in a final step to reveal the free amine.
Pinacol (B44631) Ester Group: Boronic acids can be unstable, prone to dehydration to form cyclic trimeric anhydrides known as boroxines. chem-station.com This can complicate purification, characterization, and storage. To circumvent this, the boronic acid is often protected as a boronic ester.
Function: The pinacol ester is the most common protecting group for boronic acids. chem-station.com It forms a stable, five-membered ring with the boron atom, resulting in a compound, 2-(piperazin-1-yl)pyridine-4-boronic acid pinacol ester, that is typically a stable, crystalline solid. cymitquimica.comboronmolecular.comking-pharm.com These esters are generally stable to a wide range of reaction conditions, including aqueous workups and silica (B1680970) gel chromatography. wiley-vch.de
Application: The pinacol boronate ester can be introduced via Miyaura borylation or by quenching a lithiated intermediate with a pinacolborane reagent. chem-station.com Crucially, arylboronic acid pinacol esters are sufficiently reactive to participate directly in cross-coupling reactions, often without needing to be deprotected back to the free boronic acid. chem-station.comnih.gov If the free boronic acid is required, the pinacol group can be cleaved, for example, by transesterification or under specific hydrolytic conditions. chem-station.comwiley-vch.de
Reactivity and Transformational Chemistry of 2 Piperazin 1 Yl Pyridin 4 Ylboronic Acid
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecules from simpler precursors. For 2-(piperazin-1-yl)pyridin-4-ylboronic acid, the boronic acid functionality serves as a nucleophilic partner in a variety of metal-catalyzed cross-coupling reactions.
Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi)
While the Suzuki-Miyaura reaction is the most prominent application of this compound, the principles of metal-catalyzed cross-coupling extend to other important transformations.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netmdpi.comnih.govscirp.org Although boronic acids are not direct partners in the classical Sonogashira reaction, related pyridine-containing halides could be coupled with alkynes. There is a lack of specific literature detailing the use of this compound in Sonogashira-type reactions.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex. apexmolecular.comorganic-chemistry.orgwikipedia.orgfrontiersin.orglibretexts.org An oxidative variant of the Heck reaction can utilize boronic acids as the arylating agent. apexmolecular.com The application of this compound in Heck-type reactions has not been extensively documented in the scientific literature.
Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. chemrxiv.orgwikipedia.orgyoutube.comorganic-chemistry.orgorganic-chemistry.org To be used in a Negishi coupling, this compound would first need to be converted into the corresponding organozinc reagent. While a versatile reaction, specific examples of its application with this particular substrate are not readily found.
Reactions of the Boronic Acid Moiety
The boronic acid functional group is a cornerstone of modern organic synthesis, primarily recognized for its role in the Suzuki-Miyaura cross-coupling reaction. Beyond this, it undergoes a variety of other useful transformations.
Formation of Boronic Esters, Anhydrides, and Other Derivatives
Boronic acids readily undergo reversible esterification with diols to form boronic esters. This reaction is frequently employed to protect the boronic acid group or to modify its physical and chemical properties. The most common protecting group is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which reacts with this compound to form the corresponding pinacol ester, 2-(piperazin-1-yl)pyridine-4-boronic acid pinacol ester. This derivative is often more stable, less prone to dehydration, and more suitable for chromatographic purification than the free boronic acid. The formation of the N-Boc protected pinacol ester has also been reported, which allows for orthogonal protection strategies in multi-step syntheses.
Boronic acids can also dehydrate to form cyclic trimers known as boroxines, which are the anhydrides of boronic acids. While specific studies on the boroxine (B1236090) formation of this compound are not prevalent in the literature, arylboronic acids, in general, are known to form these anhydrides, particularly upon heating or under dehydrating conditions. These boroxines can exist in equilibrium with the monomeric boronic acid in solution.
Furthermore, boronic acids can be converted to other derivatives, such as trifluoroborate salts (by reaction with KHF2), which often exhibit enhanced stability and are also competent coupling partners in Suzuki-Miyaura reactions.
Reactivity with Diols and Polyols
The reaction of boronic acids with diols and polyols is a reversible process that forms cyclic boronate esters. nih.govresearchgate.netmonash.edu This interaction is particularly strong with 1,2- and 1,3-diols. The stability of the resulting cyclic ester is dependent on several factors, including the nature of the diol, the solvent, and the pH of the medium. For instance, the equilibrium constants for ester formation have been shown to increase with an increasing number of 1,2-diol pairs in the polyol. nih.govresearchgate.netmonash.edu This reactivity is the basis for the use of boronic acids in sensors for saccharides and other polyhydroxylated compounds. nih.gov The esters formed from arylboronic acids and diols are significantly more acidic than the parent boronic acid. nih.govresearchgate.netmonash.edu
Chemical Transformations of the Piperazine (B1678402) Heterocycle
The piperazine ring in this compound contains a secondary amine, which is a nucleophilic center and can readily undergo various functionalization reactions.
N-Functionalization (e.g., Alkylation, Acylation, Sulfonylation)
The secondary amine of the piperazine ring is readily N-functionalized.
N-Alkylation: The piperazine nitrogen can be alkylated using alkyl halides or through reductive amination. This allows for the introduction of a wide variety of substituents, modifying the steric and electronic properties of the molecule.
N-Acylation: Acylation of the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. For example, the reaction of a similar compound, 1-(3-nitropyridin-2-yl)piperazine, with 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate leads to the formation of N-acylated products. nih.gov This reaction is a common strategy in the synthesis of pharmaceutical derivatives.
N-Sulfonylation: The piperazine nitrogen can also react with sulfonyl chlorides to form sulfonamides. This has been demonstrated in the synthesis of related compounds where a piperazine-substituted pyridine (B92270) is reacted with sulfonyl chlorides to introduce a sulfonyl group on the piperazine ring.
| Reaction Type | Reagent Class | Functional Group Introduced |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones | Alkyl group |
| N-Acylation | Acyl chlorides, Anhydrides | Acyl group |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonyl group |
Ring-Opening and Rearrangement Reactions
While less common than N-functionalization, the piperazine ring can undergo ring-opening reactions under certain conditions. These reactions often require activation of the ring, for instance, through quaternization of one of the nitrogen atoms. The resulting pyridinium (B92312) salt can then be susceptible to nucleophilic attack, leading to the cleavage of a C-N bond in the piperazine ring. Such reactions are not widely reported for this specific compound but represent a potential, albeit challenging, transformation pathway.
Electrophilic and Nucleophilic Reactions of the Pyridine Ring System
The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles. The presence of the electron-donating piperazinyl group at the 2-position significantly modifies this intrinsic reactivity.
Electrophilic Aromatic Substitution:
Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. When substitution does occur, it typically directs to the 3- and 5-positions. quimicaorganica.org However, the 2-piperazinyl group is an activating, ortho-, para-directing group (directing to the 3- and 5-positions relative to the piperazinyl group). This is analogous to the amino group in 2-aminopyridine, which is known to be more reactive than pyridine itself in electrophilic substitutions. sapub.org Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation on this compound would be expected to occur primarily at the 3- and 5-positions of the pyridine ring. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which would strongly deactivate the ring towards electrophilic attack. rsc.org
Nucleophilic Aromatic Substitution:
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms Involving 2-(Piperazin-1-yl)pyridin-4-ylboronic Acid
The primary utility of this compound is as a coupling partner in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Understanding the mechanism of these reactions is crucial for optimizing reaction conditions and maximizing yields.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org The reaction typically involves an organoborane, an organic halide, a palladium catalyst, and a base. libretexts.org The catalytic cycle for the coupling of this compound with an aryl halide (Ar-X) can be dissected into three fundamental steps:
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). This step, often the rate-determining one, forms a palladium(II) intermediate. libretexts.org The reactivity of the halide follows the general trend I > Br > Cl. libretexts.org For heteroaromatic partners like this compound, the choice of catalyst and ligands is critical to ensure efficient oxidative addition. nih.gov
Transmetalation: In this step, the organic substituent from the boronic acid is transferred to the palladium(II) center. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. nih.gov The presence of the basic piperazine (B1678402) and pyridine (B92270) nitrogen atoms in this compound can influence this step by coordinating to the palladium center, which can sometimes inhibit the reaction. researchgate.net
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org This step is typically fast and irreversible.
A summary of typical components in a Suzuki-Miyaura reaction involving heteroaryl boronic acids is presented below.
| Component | Example | Function |
| Boronic Acid | This compound | Source of the pyridyl moiety |
| Coupling Partner | Aryl Bromide (Ar-Br) | Source of the aryl moiety |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/Water, Toluene | Solubilizes reactants and facilitates the reaction |
A significant challenge in reactions involving heteroaromatic boronic acids, particularly those with nitrogen atoms positioned ortho to the boronic acid group, is the propensity for side reactions. The most prominent of these is protodeboronation. wikipedia.org
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a de-borylated byproduct and reducing the yield of the desired coupled product. wikipedia.org For 2-substituted pyridine boronic acids, this side reaction is particularly facile. Mechanistic studies have shown that basic heteroaromatic boronic acids can exist as zwitterionic species under neutral pH conditions. wikipedia.org This zwitterion is highly susceptible to unimolecular fragmentation, leading to rapid protodeboronation. wikipedia.org The presence of the basic piperazine moiety in this compound can influence the equilibrium between the neutral, boronate, and zwitterionic forms, thereby affecting the rate of this undesired pathway.
To mitigate protodeboronation, several strategies have been developed, such as:
Using boronic acid derivatives like MIDA boronate esters, which provide a slow release of the boronic acid. wikipedia.orgresearchgate.net
Careful control of pH and the choice of base. nih.govstrath.ac.uk
Employing specific catalyst systems that accelerate the productive cross-coupling pathway over the decomposition pathway. wikipedia.org
Computational Chemistry and Molecular Modeling
Theoretical studies provide invaluable insights into the intrinsic properties of this compound, helping to rationalize its observed reactivity and predict its behavior in different chemical environments.
The electronic structure of this compound is characterized by the interplay of its constituent parts. The piperazine group, connected at the 2-position of the pyridine ring, acts as a strong electron-donating group through its nitrogen lone pair. This has several consequences:
It increases the electron density on the pyridine ring, particularly at the para-position (C4), which can influence the reactivity of the C-B bond.
It significantly increases the basicity of the pyridine ring nitrogen. nih.gov
The carbon-boron bond itself is polarized towards the carbon atom, but it is relatively weak and susceptible to cleavage, as seen in the protodeboronation reaction. Computational methods like Density Functional Theory (DFT) can be used to model the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its nucleophilic and electrophilic character.
Computational models can predict the reactivity of this compound. The Hard and Soft Acids and Bases (HSAB) principle can be applied to understand its interactions. rsc.org The boronic acid moiety can act as a Lewis acid, while the nitrogen atoms of the pyridine and piperazine rings act as Lewis bases. This dual character can lead to complex interactions with metal catalysts. researchgate.net
The increased basicity of the pyridine nitrogen due to the piperazine substituent can lead to strong binding to the palladium catalyst, which may inhibit the catalytic cycle. nih.govresearchgate.net Therefore, ligands that can effectively compete with this binding or catalyst systems that are less susceptible to inhibition are often required for successful coupling reactions. nih.gov
The three-dimensional structure of the molecule influences its reactivity. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. The relative orientation of the piperazine ring with respect to the pyridine ring can be explored through computational conformational analysis. nih.gov These studies can identify the lowest energy conformers and the rotational barriers between them. The specific conformation can affect how the molecule interacts with other reagents and the catalyst in the reaction medium, potentially influencing which face of the pyridine ring is more accessible for reaction. researchgate.net
Transition State Characterization and Reaction Pathway Simulations
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the Suzuki-Miyaura reaction mechanism, which can be extended to understand the behavior of this compound. These computational models allow for the characterization of transient intermediates and high-energy transition states that are often difficult to observe experimentally. researchgate.net
The catalytic cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination. acs.org
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a low-valent palladium(0) complex, typically a monoligated Pd(0) species like Pd(PPh₃). researchgate.net This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. researchgate.net Computational studies have shown that for aryl halides, this step can proceed via a two-step process involving the initial formation of a binding complex followed by the actual oxidative addition. chemrxiv.org The energy barrier for this step is influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. researchgate.net
Transmetalation: This is often the rate-determining step of the catalytic cycle and involves the transfer of the organic group (in this case, the 2-(piperazin-1-yl)pyridin-4-yl moiety) from the boron atom to the palladium(II) center. pku.edu.cn DFT calculations have been crucial in comparing different proposed pathways for this step. The "oxo-palladium pathway," where a palladium-hydroxo complex reacts with the neutral boronic acid, and the "boronate pathway," involving the reaction of a palladium-halide complex with a base-activated boronate species, are two prominent mechanisms considered. rsc.org Computational studies suggest that the boronate pathway is often more favorable, as the base activation of the boronic acid increases its nucleophilicity, facilitating the transfer of the aryl group to the electrophilic palladium center. researchgate.net For pyridylboronic acids, the Lewis basicity of the pyridine nitrogen can influence its interaction with the catalyst and potentially affect the transition state energy of this step. researchgate.net
Simulations of the transmetalation transition state often reveal a cyclic or open structure involving the palladium center, the migrating aryl group, the boron atom, and a bridging group (e.g., a hydroxide (B78521) or alkoxide from the base). nih.gov DFT calculations on model systems have quantified the activation energies for these steps. For instance, in the coupling of bromobenzene (B47551) and phenylboronic acid over a Pd-zeolite catalyst, the activation energy for the C-B bond breaking and Pd-C bond formation in the transmetalation step was calculated to be significant. nih.gov
Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst. acs.org This step is typically facile and exothermic. Theoretical studies help in understanding the geometry of the palladium complex required for this step to occur, which is usually a cis-arrangement of the two organic groups to be coupled.
The following table summarizes key computational findings from studies on analogous Suzuki-Miyaura reactions, which provide a framework for understanding the reactivity of this compound.
| Reaction Step | Computational Method | Key Findings |
| Oxidative Addition | DFT (13C KIEs) | For aryl iodides, the first irreversible step is the binding of the iodoarene to a monoligated Pd(PPh₃) complex, preceding the actual oxidative addition. researchgate.net |
| Transmetalation | DFT (M06-L) | The activation energy for C–B bond breaking in phenylboronic acid and formation of Pd–C and Pd–B bonds can be the rate-limiting barrier. nih.gov |
| Transmetalation | DFT (Becke3LYP) | The pathway involving a base-activated anionic organoboronate species is generally considered the most plausible and lower in energy. researchgate.net |
| Overall Cycle | Single-Molecule Electrical Monitoring & DFT | Real-time monitoring of a single catalyst molecule identified transmetalation as the rate-determining step in an NHC-ligated palladium system. pku.edu.cn |
Spectroscopic and Spectrometric Probes for Mechanistic Intermediates
The direct observation of reactive intermediates in the catalytic cycle of the Suzuki-Miyaura reaction is challenging due to their low concentrations and short lifetimes. However, advanced spectroscopic and spectrometric techniques have provided significant insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the species present in a catalytic reaction mixture. While standard NMR may only show the starting materials, products, and resting state of the catalyst, specialized techniques like Rapid-Injection NMR (RI-NMR) have enabled the detection and characterization of short-lived intermediates. illinois.edu These studies have provided the first direct evidence for the existence of elusive palladium-boron-oxygen linked intermediates, which were previously only hypothesized. illinois.edu For a compound like this compound, ¹H, ¹³C, and particularly ¹¹B NMR could be employed to monitor the consumption of the boronic acid and the formation of boronate species upon addition of a base. rsc.org Furthermore, ¹⁹F and ³¹P NMR can be used to track changes in fluoro-substituted substrates or phosphorus ligands on the catalyst, respectively, providing handles to follow the reaction progress and catalyst speciation. beilstein-journals.org
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) and nanoESI-MS have emerged as highly sensitive methods for monitoring the components of a catalytic reaction in real-time. nih.govpurdue.edu This technique allows for the simultaneous detection of precatalysts, active catalytic species, intermediates, reagents, and products. nih.gov In studies of Suzuki-Miyaura reactions, nanoESI-MS has been used to identify key palladium intermediates, including the oxidative addition product and monoligated Pd(0) active catalyst species. nih.govpurdue.edu It has also been used to observe catalyst deactivation pathways, such as the oxidation of the palladium catalyst. For a reaction involving this compound, ESI-MS could potentially identify the [Pd(L)₂(Ar)(X)] intermediate (where Ar is the pyridylpiperazine moiety and X is the halide) and follow its conversion during the transmetalation step. purdue.edu
The data below illustrates the types of species that can be identified by mass spectrometry during a Suzuki-Miyaura reaction, based on studies of analogous systems.
| Technique | Analyte Type | Example Species Identified | Significance |
| nanoESI-MS | Catalytic Intermediates | Protonated monoligated Pd(0) active catalyst | Confirms the nature of the active catalytic species in solution. nih.gov |
| nanoESI-MS | Oxidative Addition Complex | [Pd(XPhos)(Ar)(Br)] | Allows monitoring of the formation and consumption of the intermediate formed after oxidative addition. nih.gov |
| ESI-MS | Catalyst Clusters | [Pd₃(μ-Br)(μ-PPh₂)₂(PPh₃)₃]⁺ | Provides evidence for the involvement of palladium clusters as active catalysts in some systems. nih.gov |
By combining these advanced analytical techniques with theoretical calculations, a comprehensive picture of the reaction mechanism for the coupling of this compound can be constructed, enabling optimization of reaction conditions and the design of more efficient catalytic systems.
Advanced Applications in Chemical Research
Role as a Key Building Block in Complex Molecule Synthesis
The structural features of 2-(piperazin-1-yl)pyridin-4-ylboronic acid make it an invaluable tool for chemists. The boronic acid group is particularly useful for forming new carbon-carbon bonds through reactions like the Suzuki-Miyaura cross-coupling. nih.gov The piperazine (B1678402) and pyridine (B92270) components, with their nitrogen atoms, can act as ligands for metal catalysts or be functionalized to introduce additional molecular complexity. nih.gov
Construction of Multicyclic and Polyheterocyclic Scaffolds
The synthesis of multicyclic and polyheterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, as these structures are often found in biologically active compounds and functional materials. nih.gov The strategic placement of reactive groups in this compound allows it to be a key component in the construction of such complex frameworks.
While direct examples of the use of this compound in the synthesis of multicyclic scaffolds are not extensively documented, the utility of its core components is well-established. For instance, pyridinylboronic acids are widely used in palladium-catalyzed cross-coupling reactions to create biaryl and other coupled structures, which are precursors to more complex polycyclic systems. arkat-usa.org The piperazine ring can be part of a larger ring system or act as a linker between different cyclic moieties. nih.govmdpi.com The combination of the pyridine and piperazine rings in one molecule provides a rigid and defined geometry that can be exploited to build elaborate three-dimensional structures.
A plausible synthetic strategy involves a sequential cross-coupling approach. The boronic acid can first react with a suitable partner, followed by functionalization of the piperazine nitrogen or the pyridine ring to build up the multicyclic system. For example, a Suzuki-Miyaura coupling could be followed by an intramolecular cyclization to form a new ring. nih.gov
Assembly of Densely Functionalized Organic Frameworks
Densely functionalized organic frameworks, including metal-organic frameworks (MOFs), are materials with high porosity and surface area, making them useful for gas storage, separation, and catalysis. researchgate.net The piperazine and pyridine moieties of this compound can act as ligands that coordinate with metal ions to form these frameworks. rsc.orgresearchgate.net
The nitrogen atoms of the piperazine and pyridine rings can chelate to metal centers, while the boronic acid group can be used to link organic struts together. The ability to pre-functionalize the piperazine ring before the assembly of the framework allows for the introduction of specific chemical properties into the final material. For example, amine-functionalized MOFs have shown enhanced performance in various applications. nih.gov Research on piperazine-functionalized MOFs has demonstrated their potential for high methane (B114726) storage capacity. researchgate.net
Integration into Material Science and Advanced Functional Materials
The unique electronic and structural properties of this compound make it a promising candidate for the development of advanced functional materials. The pyridine ring is an electron-deficient system, which can be beneficial for creating materials with specific electronic properties. researchgate.net
Development of Organic Electronic Materials Precursors
Organic electronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com Boronic acids are crucial precursors for the synthesis of the π-conjugated systems that form the basis of these materials. nbinno.com The Suzuki-Miyaura coupling reaction, which utilizes boronic acids, is a powerful method for creating the necessary carbon-carbon bonds to build these extended conjugated systems. nbinno.com
The pyridine unit within this compound can be incorporated into the backbone of organic semiconductors to tune their electron-transport properties. The piperazine group can be used to modify the solubility and morphology of the resulting materials, which are critical factors for device performance.
Synthesis of Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are a class of materials with alternating single and double bonds, which gives them unique optical and electronic properties. researchgate.net These materials are used in a variety of applications, including sensors, solar cells, and light-emitting devices. The synthesis of such polymers often relies on cross-coupling reactions where boronic acids are key reactants. rsc.org
By using this compound as a monomer in polymerization reactions, it is possible to create conjugated polymers with both pyridine and piperazine units in the backbone. The pyridine units can enhance the electron-accepting properties of the polymer, while the piperazine units can improve processability and introduce sites for further functionalization. The specific substitution pattern of the boronic acid on the pyridine ring will influence the geometry and conjugation of the resulting polymer. rsc.org
Application in Catalysis and Ligand Design
The nitrogen atoms in the piperazine and pyridine rings of this compound make it an excellent candidate for use as a ligand in catalysis. nih.gov Ligands are crucial components of catalysts as they can modulate the reactivity and selectivity of the metal center.
The bidentate nature of the piperazinyl-pyridine scaffold allows it to form stable complexes with transition metals like palladium, which are commonly used in cross-coupling reactions. youtube.com The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine or piperazine rings, which in turn can influence the outcome of the catalytic reaction.
Development of Novel Ligands for Metal-Catalyzed Reactions
The pyridine and piperazine nitrogens in this compound can act as donor atoms, making the molecule a potential ligand for a variety of transition metals. mdpi.com The coordination of these nitrogen atoms to a metal center can lead to the formation of stable metal complexes. nih.gov The boronic acid group, while not typically a primary coordination site in this context, can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex.
The combination of a pyridine ring and a piperazine moiety in a single molecule can lead to the formation of bidentate or even bridging ligands, capable of coordinating to one or more metal centers. This bifunctionality is a key feature in the design of ligands for a wide array of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The ability of the piperazine nitrogen to be further functionalized provides a straightforward method for tuning the steric and electronic properties of the ligand, allowing for the optimization of catalytic performance for specific transformations.
Research into related pyridine- and piperazine-containing ligands has demonstrated their effectiveness in various catalytic systems. For instance, chiral P,N,N-ligands incorporating a pyridine backbone have been successfully employed in manganese-catalyzed asymmetric hydroamination reactions. nih.gov While specific examples detailing the use of this compound as a ligand in published literature are limited, its structural motifs suggest significant potential in this area.
Design of Boron-Containing Catalytic Reagents
The boronic acid functionality in this compound is not merely a passive component. Boronic acids themselves are known to catalyze a variety of chemical reactions, such as dehydrative condensations. Furthermore, the Lewis acidity of the boron atom can be exploited in catalyst design.
The intramolecular proximity of the Lewis basic piperazine/pyridine nitrogens and the Lewis acidic boronic acid creates a potential "frustrated Lewis pair" (FLP) system. While classical FLPs consist of sterically hindered Lewis acids and bases that cannot form a classical adduct, the concept can be extended to intramolecular systems where the geometry prevents strong dative bonding. Such systems are capable of activating a range of small molecules.
Although direct catalytic applications of this compound have not been extensively reported, the fundamental components of the molecule are well-established in catalysis. Pyridine-boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The presence of the piperazine group could modulate the reactivity and solubility of the boronic acid, potentially offering advantages in certain catalytic processes.
Utility in Chemical Biology Research (as probes or tools)
The unique combination of a fluorogenic pyridine core, a versatile piperazine linker, and a reactive boronic acid "warhead" makes this compound a promising scaffold for the development of chemical probes and tools for biological research.
Boronic acid derivatives are increasingly being utilized as chemical probes for the detection of reactive oxygen species (ROS) and other biologically relevant molecules. The boronic acid can act as a recognition site, reacting specifically with certain analytes, leading to a change in the spectroscopic properties of the molecule, such as fluorescence. The pyridine moiety can serve as a fluorophore, and its emission properties can be modulated by the chemical environment and interactions with the boronic acid group.
The piperazine unit in this compound offers a key advantage in the design of targeted probes. The secondary amine of the piperazine can be readily functionalized with various biomolecules, such as peptides, antibodies, or small molecule ligands. This allows for the targeted delivery of the boronic acid probe to specific cells, tissues, or even subcellular compartments. This targeted approach is crucial for studying biological processes with high spatial and temporal resolution.
While specific applications of this compound as a chemical probe are still emerging, the principles behind its design are well-supported by existing research on fluorescent boronate probes. The development of such probes based on this scaffold could enable the visualization and quantification of specific analytes within complex biological systems, providing valuable insights into cellular function and disease pathogenesis.
Q & A
Q. How should researchers address discrepancies in reported toxicity profiles?
- Contextual Factors : Toxicity data may vary due to impurities (e.g., residual palladium) or assay conditions. Always cross-reference Safety Data Sheets (SDS) and conduct in-house LC-MS purity checks .
- Mitigation : Include positive/negative controls in toxicity assays. For example, compare with boronic acid standards like phenylboronic acid to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
